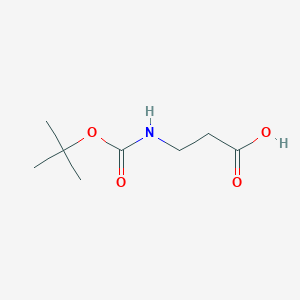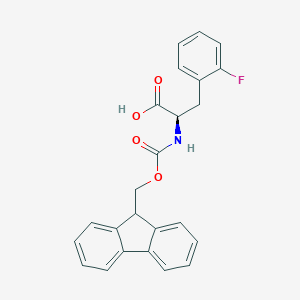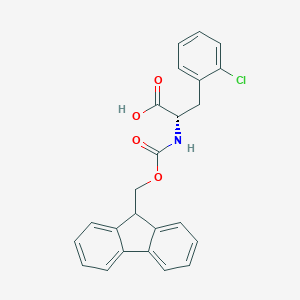
Boc-beta-Ala-OH
Overview
Description
Boc-beta-Ala-OH, also known as Boc-β-alanine, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It has a molecular weight of 189.21 .
Synthesis Analysis
This compound can be used as a PROTAC linker in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The chemical formula of this compound is C8H15NO4 . It has a molecular weight of 189.21 .Chemical Reactions Analysis
This compound is suitable for Boc solid-phase peptide synthesis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.21 and a chemical formula of C8H15NO4 . The elemental analysis shows that it contains 50.78% carbon, 7.99% hydrogen, 7.40% nitrogen, and 33.82% oxygen .Scientific Research Applications
Peptide Design and Structural Analysis :
- Boc-beta-Ala-OH is used in the design of peptides with specific structural motifs, such as beta-hairpins and beta-sheets. It plays a crucial role in stabilizing these structures through hydrogen bonding and hydrophobic interactions (Rai, Raghothama, & Balaram, 2006).
- In a study, this compound was used in a tripeptide that forms an amyloid-like fibril, demonstrating its potential in understanding amyloid aggregation, relevant to neurodegenerative diseases (Maji, Drew, & Banerjee, 2001).
Biomedical Applications :
- This compound-containing peptides show promise in biomedical applications, such as developing proteolytically stable foldameric beta-sheets for modulating protein-protein interactions (Bucci et al., 2019).
- It also influences the conformational adaptability of residues in peptides, which is crucial for designing peptides with specific biological activities (Thakur & Kishore, 2001).
Material Science and Chemistry :
- This compound is involved in stabilizing novel structural motifs in peptides, which can be significant for the development of new materials and chemical compounds (Thakur & Kishore, 2000).
- Its application in peptide-based catalysis is explored, showing how its incorporation can influence the catalytic properties of peptides (Nishi, Morishige, Tsutsumi, & Nakajima, 1983).
Drug Development and Protease Inhibition :
- Peptides containing this compound are used to study interactions with proteases, offering insights into designing effective protease inhibitors, which is important in drug development (Kettner, Bone, Agard, & Bachovchin, 1988).
Mechanism of Action
Target of Action
Boc-beta-Ala-OH, also known as Boc-beta-alanine, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It is primarily used as a PROTAC linker in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the compound to link a ligand for a protein of interest to an E3 ligase ligand, creating a PROTAC . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
As a PROTAC linker, this compound plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining cellular homeostasis . By linking a protein of interest to an E3 ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of this compound, as part of a PROTAC, would depend on the specific PROTAC in which it is incorporated. Generally, PROTACs are designed to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure their bioavailability and effectiveness . .
Result of Action
The primary result of this compound’s action is the targeted degradation of specific proteins . By facilitating the ubiquitination of these proteins, this compound enables their recognition and degradation by the proteasome . This can have various molecular and cellular effects, depending on the function of the degraded protein .
Action Environment
The action of this compound, like all biochemical reactions, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules . For example, the deprotection of the Boc group requires mild acidic conditions . Additionally, the stability and efficacy of the compound could be affected by these factors .
Biochemical Analysis
Biochemical Properties
Boc-beta-Ala-OH plays a significant role in biochemical reactions. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This property makes it a valuable component in the synthesis of PROTACs .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with primary amine groups. The terminal carboxylic acid of this compound reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by activators such as EDC or HATU .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFJUSRQHZPVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186697 | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3303-84-2 | |
| Record name | BOC-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Boc-beta-alanine be used to attach molecules to surfaces for electrochemical applications?
A1: Yes, Boc-beta-alanine can act as a linker molecule for attaching redox-active molecules to electrode surfaces. [] Researchers successfully tethered Boc-beta-alanine to glassy carbon electrodes via electrochemical oxidation. After removing the Boc protecting group, they coupled anthraquinone, a model redox molecule, to the exposed amine group. This method allowed for controlled modification of the electrode surface and facilitated electron transfer studies with the attached anthraquinone. []
Q2: How does the structure of Boc-beta-alanine influence its binding affinity within a self-assembled molecular capsule?
A2: While the provided research focuses on Boc-L-alanine alkyl esters and doesn't explicitly study Boc-beta-alanine in this context, it highlights the importance of guest molecule size and conformation for binding within the capsule. [] We can infer that the extended structure of Boc-beta-alanine, compared to its alpha-alanine counterpart, might influence its ability to fit and bind within the confines of the capsule. Further research would be needed to definitively characterize these interactions.
Q3: Are there efficient methods for incorporating Boc-beta-alanine into larger peptide sequences?
A3: Although not using Boc-beta-alanine specifically, the research on solid-phase synthesis of polyamides provides valuable insight. [] The study demonstrates the successful incorporation of Boc-protected amino acids, including Boc-Py-OBt ester and Boc-Im acid, into polyamide chains using solid-phase synthesis. This suggests that similar methodologies could be adapted for incorporating Boc-beta-alanine into peptide sequences with high coupling yields, expanding the possibilities for peptide design and synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














